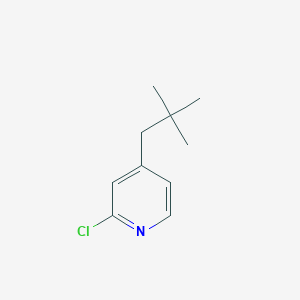

2-Chloro-4-(2,2-dimethylpropyl)pyridine

Description

Contextualization within Substituted Pyridine (B92270) Chemistry and its Significance as a Research Scaffold

Substituted pyridines are a class of organic compounds that are integral to numerous areas of chemical research and industry. wisdomlib.org Pyridine, a six-membered heterocyclic aromatic compound, is a fundamental building block in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its chemical and physical properties, making substituted pyridines versatile scaffolds in drug discovery and materials science. wisdomlib.orgnumberanalytics.com Their significance is underscored by their presence in many FDA-approved drugs. rsc.orgrsc.orgrawdatalibrary.net

Overview of the Chemical Structure of 2-Chloro-4-(2,2-dimethylpropyl)pyridine: Pyridine Ring, Chloro Substitution, and Neopentyl Moiety

The structure of this compound, with the chemical formula C10H14ClN, is characterized by three key features: the pyridine ring, a chloro substituent, and a neopentyl moiety. nih.gov

Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the ring, including basicity and a specific reactivity pattern. numberanalytics.com

Chloro Substitution: A chlorine atom is attached to the second position (C2) of the pyridine ring. The presence of this halogen atom significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions. wikipedia.org Halogenated pyridines are important intermediates in various chemical syntheses. chempanda.com

Neopentyl Moiety: A neopentyl group, also known as a 2,2-dimethylpropyl group, is attached to the fourth position (C4) of the pyridine ring. medium.com This bulky alkyl group is known for its steric hindrance, which can influence the molecule's conformation and reactivity. fiveable.me The neopentyl group can enhance the stability and affect the solubility of the compound. fiveable.me

Historical Development of Pyridine Functionalization Strategies Relevant to this compound Synthesis

The synthesis of functionalized pyridines has evolved significantly over the years. beilstein-journals.org Classical methods, such as the Hantzsch and Bohlmann–Rahtz syntheses, laid the groundwork for constructing the pyridine ring. beilstein-journals.org However, these methods often have limitations in terms of yield and substrate scope. wikipedia.org

The development of direct C-H functionalization techniques has revolutionized pyridine chemistry. rsc.orgrawdatalibrary.netbeilstein-journals.org These methods allow for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. rsc.orgrawdatalibrary.net

For the synthesis of this compound, key strategic steps would involve:

Alkylation: The introduction of the neopentyl group at the C4 position. The Minisci reaction is a notable method for the alkylation of heteroaromatic bases. nih.govchemistryviews.org Recent advancements have focused on achieving high regioselectivity for C4-alkylation. nih.govchemistryviews.orgacs.org

Chlorination: The introduction of the chlorine atom at the C2 position. This can be achieved through various chlorinating agents. chempanda.comgoogle.com For instance, pyridine-N-oxides can be chlorinated using reagents like phosphoryl chloride. chempanda.com

The synthesis of related compounds, such as 2-chloro-4-methylpyridine (B103993), often involves the reaction of a pyridine N-oxide with phosphorus oxychloride. alkalimetals.com A similar strategy could be envisioned for the synthesis of this compound.

Broader Implications of Chlorinated and Alkylated Pyridine Derivatives in Advanced Organic Synthesis

Chlorinated and alkylated pyridine derivatives are valuable building blocks in advanced organic synthesis due to their versatile reactivity.

Chlorinated Pyridines: The chlorine atom acts as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at that position. wikipedia.org This makes chlorinated pyridines key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chempanda.comnih.gov For example, 2-chloropyridine (B119429) is a precursor for the synthesis of antihistamines. chempanda.com

Alkylated Pyridines: The presence of alkyl groups can modify the electronic properties and steric environment of the pyridine ring. wisdomlib.org This can influence the regioselectivity of subsequent reactions and the biological activity of the final product. acs.org C4-alkylated pyridines, in particular, are valuable precursors for the synthesis of 2,4-disubstituted pyridines. nih.gov

The combination of both a chloro and an alkyl substituent, as seen in this compound, provides a platform for sequential and regioselective functionalization, making it a highly useful intermediate for creating diverse molecular structures.

Chemical Properties of this compound

The following table summarizes some of the key chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C10H14ClN | nih.gov |

| CAS Number | 2387538-18-1 | chemicalbook.com |

| PubChem CID | 59574518 | nih.gov |

An in-depth look into the synthesis of this compound reveals a landscape of complex chemical strategies. The creation of this and related substituted pyridines is not a trivial task, demanding precise control over chemical reactions to ensure the correct placement of functional groups on the pyridine ring. This article delves into the primary synthetic methodologies, exploring the construction of the core pyridine structure and the subsequent introduction of the bulky neopentyl group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

2-chloro-4-(2,2-dimethylpropyl)pyridine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3 |

InChI Key |

OWPKLKQEASEFKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Chloro 4 2,2 Dimethylpropyl Pyridine

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, information about the various vibrational modes can be obtained. These vibrational modes are unique to the specific arrangement of atoms and bonds within the molecule, acting as a molecular fingerprint. For 2-Chloro-4-(2,2-dimethylpropyl)pyridine, both FT-IR and FT-Raman spectroscopy have been employed to gain a comprehensive understanding of its vibrational characteristics.

Fourier-transform Infrared (FT-IR) Analysis of Molecular Vibrations

Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic stretching and bending vibrations. C-H stretching vibrations on the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies.

C-Cl Stretching Vibration: The stretching vibration of the carbon-chlorine bond is a key feature and is anticipated to appear in the 800-600 cm⁻¹ region. The exact position can be influenced by the electronic environment of the pyridine ring.

Neopentyl Group Vibrations: The 2,2-dimethylpropyl (neopentyl) group has its own set of characteristic vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, will be present in the 1470-1365 cm⁻¹ range. The characteristic "tert-butyl" skeletal vibrations can also be observed at lower frequencies.

A hypothetical data table based on these expectations is presented below:

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H Stretching (Pyridine Ring) |

| 2960 - 2850 | Aliphatic C-H Stretching (Neopentyl Group) |

| 1600 - 1400 | C=C and C=N Stretching (Pyridine Ring) |

| 1470 - 1365 | CH₂ and CH₃ Bending (Neopentyl Group) |

| 800 - 600 | C-Cl Stretching |

Fourier-transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the neopentyl group. The C-C skeletal vibrations of the neopentyl group and the symmetric breathing mode of the pyridine ring are expected to give rise to strong Raman signals. The C-Cl stretch, while also IR active, should be observable in the Raman spectrum as well.

A hypothetical FT-Raman data table is provided below for illustrative purposes:

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H Stretching (Pyridine Ring) |

| 2960 - 2850 | Aliphatic C-H Stretching (Neopentyl Group) |

| 1600 - 1550 | Pyridine Ring Stretching |

| ~1000 | Symmetric Ring Breathing (Pyridine) |

| 800 - 600 | C-Cl Stretching |

| 750 - 650 | C-C Skeletal Vibrations (Neopentyl Group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are the key parameters obtained from a ¹H NMR spectrum.

For this compound, the following proton signals are expected:

Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, they will exhibit specific splitting patterns (e.g., doublet, doublet of doublets) arising from spin-spin coupling with each other. The proton at position 6, adjacent to the nitrogen, is expected to be the most deshielded.

Neopentyl Group Protons: The neopentyl group will give rise to two distinct signals. The nine protons of the three equivalent methyl groups (C(CH₃)₃) will appear as a sharp singlet, typically in the δ 0.9-1.0 ppm region, due to the absence of adjacent protons. The two protons of the methylene group (-CH₂-) attached to the pyridine ring will appear as a singlet further downfield, likely in the δ 2.5-2.8 ppm range, as they are deshielded by the aromatic ring.

A predicted ¹H NMR data table is shown below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.2 | d | 1H | H-5 (Pyridine) |

| ~7.1 | s | 1H | H-3 (Pyridine) |

| ~2.6 | s | 2H | -CH₂- (Neopentyl) |

| ~0.95 | s | 9H | -C(CH₃)₃ (Neopentyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment.

In the ¹³C NMR spectrum of this compound, the following signals are anticipated:

Pyridine Ring Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom bearing the chlorine atom (C-2) will be significantly deshielded. The other carbon atoms of the ring will appear in the aromatic region (δ 120-160 ppm).

Neopentyl Group Carbons: The neopentyl group will show three distinct carbon signals: one for the quaternary carbon, one for the methylene carbon, and one for the three equivalent methyl carbons.

A predicted ¹³C NMR data table is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2 (C-Cl) |

| ~152 | C-6 |

| ~150 | C-4 |

| ~123 | C-5 |

| ~121 | C-3 |

| ~45 | -C H₂- (Neopentyl) |

| ~32 | -C (CH₃)₃ (Neopentyl) |

| ~29 | -C(C H₃)₃ (Neopentyl) |

Two-Dimensional NMR Techniques for Connectivity and Structural Confirmation

While 1D NMR spectra provide a wealth of information, complex structures often require the use of two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in the analysis of this compound.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the coupled protons on the pyridine ring, confirming their relative positions.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC: An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and for confirming the attachment of the neopentyl group to the pyridine ring at the C-4 position. For example, a correlation between the methylene protons of the neopentyl group and the C-3, C-4, and C-5 carbons of the pyridine ring would definitively establish the substitution pattern.

The combined application of these 2D NMR techniques would provide a comprehensive and unequivocal confirmation of the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, the molecular formula is C₁₀H₁₄ClN. nih.gov

The presence of a chlorine atom is particularly significant in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which will appear as a pair of peaks (M+ and M+2) separated by two mass-to-charge units (m/z), with the M+ peak being three times more intense than the M+2 peak. chemguide.co.uk

The predicted molecular ion peaks for this compound would be observed at m/z 183 (for the ³⁵Cl isotope) and m/z 185 (for the ³⁷Cl isotope).

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting carbocations and radical species. The most common fragmentation pathways for related alkyl-substituted pyridines and chlorinated aromatic compounds involve cleavage of the alkyl substituent.

A primary fragmentation pathway would be the loss of the tert-butyl group ([C(CH₃)₃]⁺), which is a very stable carbocation. This would result in a fragment with an m/z of 57. Another significant fragmentation would be the cleavage of the C-C bond between the pyridine ring and the neopentyl group, leading to the formation of a stable tert-butyl radical and a chloropyridinylmethyl cation.

The table below outlines the predicted major fragments for this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 183/185 | [M]⁺ | [C₁₀H₁₄ClN]⁺ | Molecular ion |

| 168/170 | [M - CH₃]⁺ | [C₉H₁₁ClN]⁺ | Loss of a methyl group from the neopentyl side chain |

| 126/128 | [M - C₄H₉]⁺ | [C₆H₅ClN]⁺ | Loss of a tert-butyl radical |

| 112/114 | [M - C₅H₁₁]⁺ | [C₅H₃ClN]⁺ | Loss of the entire neopentyl side chain |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation (loss of Cl and the neopentyl group) |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation |

This table is based on theoretical fragmentation patterns and data from analogous compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Currently, there are no publicly available X-ray crystallography studies for this compound. This is likely because the compound exists as a liquid at room temperature, and X-ray crystallography requires a crystalline solid. nih.gov However, analysis of the crystal structures of related substituted chloropyridines can provide insights into the potential intermolecular interactions and packing motifs that might be observed if a crystalline derivative of this compound were to be synthesized.

For instance, the crystal structures of other chloropyridine derivatives, such as 4-chloropyridine-2-carbonitrile (B100596) and 5-chloropyridine-2,3-diamine (B1270002), reveal the presence of weak intermolecular C-H···N interactions and aromatic π-stacking interactions. iucr.orgiucr.org In the crystal packing of these related molecules, hydrogen bonding and halogen···halogen interactions can also play a significant role in the supramolecular assembly. nih.gov

Should a crystalline form of this compound or a co-crystal be prepared, one could anticipate the following structural features:

Molecular Geometry: The pyridine ring would be essentially planar. The bond lengths and angles would be consistent with other substituted pyridines.

Intermolecular Interactions: Weak C-H···N hydrogen bonds involving the pyridine nitrogen atom and hydrogen atoms from the neopentyl group or the pyridine ring of neighboring molecules would be likely. π-stacking interactions between the aromatic pyridine rings could also be a dominant feature in the crystal packing. Given the presence of a chlorine atom, Cl···Cl or C-H···Cl interactions might also be observed.

The table below summarizes crystallographic data for a related substituted pyridine compound, 5-chloropyridine-2,3-diamine, to illustrate typical crystal parameters for this class of compounds.

| Crystal Data for 5-chloropyridine-2,3-diamine | |

| Chemical Formula | C₅H₆ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.84 Å, b = 16.33 Å, c = 10.21 Å |

| α = 90°, β = 95.3°, γ = 90° | |

| Volume | 637 ų |

| Z | 4 |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-stacking |

Data from the crystallographic study of 5-chloropyridine-2,3-diamine and is provided for illustrative purposes. iucr.orgnih.gov

Reactivity and Reaction Mechanisms of 2 Chloro 4 2,2 Dimethylpropyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position of Pyridine (B92270)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring, especially when a good leaving group like chloride is present at the electron-deficient 2- or 4-positions. pearson.comyoutube.comvaia.com The nitrogen atom in the pyridine ring withdraws electron density, facilitating the attack of nucleophiles.

Mechanistic Pathways of SNAr Reactions, Including Meisenheimer Complex Formation

The SNAr reaction of 2-chloropyridines generally proceeds through a two-step addition-elimination mechanism. pearson.comyoutube.com The initial step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.comyoutube.com This step is typically the rate-determining step of the reaction because it involves the disruption of the aromatic system. researchgate.netnih.gov

The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.comyoutube.com In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. youtube.com While the Meisenheimer complex is often considered an intermediate, some studies suggest that in certain SNAr reactions, it may be more akin to a transition state, or the reaction could proceed via a concerted mechanism. researchgate.netnih.gov

Investigations into the SNAr reactions of substituted pyridines with various nucleophiles have provided insights into these mechanistic nuances. For instance, kinetic studies of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines support a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Influence of the 2,2-Dimethylpropyl Group and other Substituents on SNAr Reactivity

Substituents on the pyridine ring can significantly influence the rate and outcome of SNAr reactions through both electronic and steric effects.

Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of SNAr reactions by further polarizing the C-Cl bond and stabilizing the negatively charged Meisenheimer intermediate. nih.gov Conversely, electron-donating groups can decrease the reaction rate. The 2,2-dimethylpropyl group is an alkyl group, which is generally considered to be weakly electron-donating. This electronic effect would be expected to slightly deactivate the pyridine ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). However, the inherent electron deficiency of the pyridine ring at the 2-position still allows for SNAr reactions to occur. nih.govnih.gov

Steric Effects: The 2,2-dimethylpropyl (neopentyl) group is sterically bulky. While it is located at the 4-position and therefore does not directly hinder the approach of a nucleophile to the 2-position, its presence can have indirect conformational effects on the molecule. In general, steric hindrance at or near the reaction center can slow down the rate of SNAr reactions. In the context of 2-chloro-4-(2,2-dimethylpropyl)pyridine, the steric bulk is relatively remote from the site of nucleophilic attack.

Studies on related systems, such as the coupling of 2-chloro-4-tert-butylpyridine, have shown that bulky alkyl groups on the pyridine core are well-tolerated in some transformations, though they can sometimes lead to lower yields compared to less hindered substrates. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving the 2-Chloro Moiety

The chlorine atom at the 2-position of this compound serves as a handle for a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium catalysts are widely used to couple 2-chloropyridines with various partners. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloropyridine derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a highly versatile method for forming biaryl and heteroaryl-aryl compounds. The Suzuki coupling of 2- and 4-chloropyridines with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄. thieme-connect.com While 2-chloropyridines are generally less reactive than the corresponding bromides or iodides, they can be effectively coupled under optimized conditions. thieme-connect.comnih.gov The development of highly active catalyst systems, sometimes employing N-heterocyclic carbene (NHC) or phosphite (B83602) ligands, has expanded the scope to include less reactive chlorides. nih.govresearchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the 2-chloropyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com This reaction is known for its high functional group tolerance and has been used for the synthesis of asymmetrically functionalized bipyridines from substituted 2-chloropyridines. organic-chemistry.orgorgsyn.org The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction couples the 2-chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically proceeds via oxidative addition of palladium to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgyoutube.com While aryl bromides and iodides are more common substrates, the use of chloropyridines is possible, often requiring more specialized catalytic systems.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridines

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Arylpyridine | thieme-connect.com |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) complex | 2-Alkyl/Arylpyridine | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd(0) complex, Base | 2-Vinylpyridine | wikipedia.orgorganic-chemistry.org |

Other Transition Metal Catalyzed Transformations at the Halogenated Pyridine Site

Besides palladium, other transition metals like nickel and cobalt are also effective in catalyzing cross-coupling reactions of 2-chloropyridines.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for certain cross-coupling reactions. They have been successfully employed in the cross-electrophile coupling of 2-chloropyridines with alkyl bromides to synthesize 2-alkylated pyridines. nih.govnih.gov These reactions often require specific ligands, such as bathophenanthroline, to achieve good yields and functional group compatibility. nih.gov

Cobalt-Catalyzed Coupling: Cobalt catalysts can also facilitate the cross-coupling of 2-chloropyridines with Grignard reagents. oup.comoup.com For instance, the reaction of 2-chloropyridine with benzylmagnesium chloride in the presence of a catalytic amount of cobalt(II) acetylacetonate (B107027) affords the corresponding 2-benzylpyridine (B1664053) in excellent yield. oup.com Interestingly, in some cobalt-catalyzed systems, 2-chloropyridine has been found to be a better substrate than the corresponding iodo or bromo derivatives. oup.com

Regioselectivity and Stereoselectivity in Cross-Coupling Processes

In cross-coupling reactions of poly-substituted pyridines, regioselectivity—the control of which position reacts—is a critical consideration. For a substrate like this compound, the reaction is expected to occur selectively at the C-Cl bond.

In cases of di- or polyhalogenated pyridines, the regioselectivity of the cross-coupling is influenced by several factors. The oxidative addition step, generally considered selectivity-determining, is affected by the carbon-halogen bond dissociation energy and electronic factors. acs.org For instance, in 2,4-dihalopyridines, coupling often occurs preferentially at the 4-position due to electronic effects, but this can be altered by the choice of catalyst and ligands. acs.org Some catalytic systems exhibit high selectivity for the 2-position. acs.org For this compound, having only one halogen, the primary concern is achieving efficient coupling at that site without unwanted side reactions.

Stereoselectivity becomes relevant in reactions like the Heck coupling, which typically results in the formation of the trans-alkene product. organic-chemistry.org In couplings involving chiral centers, the choice of chiral ligands on the metal catalyst can induce enantioselectivity, although this is a more complex aspect of catalyst design.

Reactivity Associated with the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, imparts significant steric hindrance and chemical stability to the molecule. Its reactivity is largely characterized by its bulkiness and the inertness of its C-H bonds.

Functionalization of the Neopentyl Side Chain

The neopentyl group is generally resistant to many chemical transformations due to the absence of hydrogen atoms on the β-carbon, which prevents elimination reactions, and the steric hindrance provided by the quaternary α-carbon. However, functionalization can be achieved under specific conditions, primarily through free-radical pathways.

For instance, analogous transformations on similar pyridine structures suggest that the side chain can be halogenated. The synthesis of 2-chloro-4-chloromethylpyridine is achieved by reacting 2-chloro-4-methylpyridine (B103993) with sulfuryl chloride (SO₂Cl₂) in the presence of a free-radical initiator. google.com This indicates that a similar free-radical halogenation could potentially introduce a functional group handle on the neopentyl side chain of this compound, although the reaction might be less efficient due to the greater steric hindrance.

Stereochemical Implications of the Bulky Alkyl Substituent on Pyridine Reactivity

The steric bulk of the neopentyl group at the C4-position has profound implications for the reactivity of the pyridine ring. This large substituent can hinder the approach of reactants to the adjacent positions (C3 and C5) and the nitrogen atom.

Research on other substituted pyridines has shown that bulky substituents significantly influence the regioselectivity of reactions. For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the regioselectivity correlates with the steric parameter of the substituent at the 3-position, implying that bulky groups direct the reaction towards the more accessible 6-position. researchgate.net While this applies to nucleophilic substitution, a similar principle of steric hindrance from the neopentyl group in this compound would be expected to influence the approach of electrophiles and other reagents to the ring. The presence of bulky groups can also suppress the formation of dimers in catalytic applications of metal-salen complexes, a principle that highlights the significant spatial influence of such substituents. wikipedia.org

Electrophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). uoanbar.edu.iqquimicaorganica.org This low reactivity is further modulated by the substituents present on the ring of this compound.

Deactivation of the Pyridine Ring by Nitrogen and Substituents Towards Electrophilic Attack

The pyridine ring is strongly deactivated towards electrophilic attack for two primary reasons:

Inductive Effect of Nitrogen : The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the carbon atoms in the ring. uoanbar.edu.iq

Protonation in Acidic Media : Electrophilic substitutions are typically carried out in acidic conditions. The basic nitrogen atom (pKb ≈ 8.7) is readily protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq The positive charge on the nitrogen in the pyridinium ion further deactivates the ring to a great extent, making it resemble a highly deactivated benzene derivative like nitrobenzene. uoanbar.edu.iqyoutube.com

In addition to the deactivating effect of the pyridine nitrogen, the chloro-substituent at the C2-position also contributes to the deactivation of the ring through its own electron-withdrawing inductive effect.

Regioselectivity of Electrophilic Substitution in Substituted Pyridines

Despite the strong deactivation, electrophilic substitution on the pyridine ring can occur under harsh conditions. uoanbar.edu.iqpipzine-chem.com The regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the C3 (or C5) position is favored because the positive charge in the resulting resonance structures is delocalized over the carbon atoms. In contrast, attack at the C2, C4, or C6 positions leads to a particularly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com

For this compound, the directing effects of the existing substituents must be considered:

Pyridine Nitrogen : Directs electrophiles to the C3 and C5 positions.

Chloro Group (C2) : As a halogen, it is an ortho-, para-director. However, in a strongly deactivated ring, its inductive effect dominates. The para-position (C5) is favored over the ortho-position (C3) due to steric hindrance from the adjacent nitrogen.

Neopentyl Group (C4) : An alkyl group is typically an ortho-, para-director. It would activate the ortho-positions (C3 and C5).

Considering these factors, electrophilic attack is most likely to occur at the C3 and C5 positions, which are electronically favored by the pyridine ring itself and the neopentyl group. The chloro group also directs to the 5-position. Therefore, substitution would be expected to occur primarily at the C3 and C5 positions, with the relative yields potentially influenced by the steric bulk of the neopentyl group.

Oxidation and Reduction Chemistry of the Pyridine Core of this compound

The pyridine core can undergo both oxidation and reduction reactions, typically involving the nitrogen atom or the aromatic system as a whole.

Oxidation

The most common oxidation reaction for pyridines is the formation of a pyridine-N-oxide. wikipedia.org The lone pair of electrons on the nitrogen atom can react with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide. google.com

Reaction : this compound + Oxidizing Agent (e.g., m-CPBA) → this compound-N-oxide

The formation of the N-oxide is a crucial reaction as it alters the electronic properties of the ring. The N-oxide group can activate the ring for both electrophilic and nucleophilic substitution, often at different positions than the parent pyridine. For example, the synthesis of 2-chloro-4-nitropyridine-N-oxide is a key step in the preparation of 2-chloro-4-aminopyridine. google.comdissertationtopic.net

Reduction

Reduction of the pyridine ring is generally more difficult than that of benzene and requires vigorous conditions.

Catalytic Hydrogenation : The pyridine ring can be reduced to a piperidine (B6355638) ring using hydrogen gas in the presence of a catalyst (e.g., Ni, Pt) or by using sodium in ethanol. uoanbar.edu.iq This would convert this compound to 2-Chloro-4-(2,2-dimethylpropyl)piperidine.

Reduction of Substituents : While the ring itself is hard to reduce, substituents on the ring can be selectively reduced. For example, if a nitro group were introduced onto the ring, it could be readily reduced to an amino group using reagents like iron powder in acetic acid or catalytic hydrogenation, as demonstrated in the synthesis of 2-chloro-4-aminopyridine from its nitro precursor. dissertationtopic.netgoogle.com

Computational and Theoretical Investigations of 2 Chloro 4 2,2 Dimethylpropyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic characteristics of molecules. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules such as 2-Chloro-4-(2,2-dimethylpropyl)pyridine. These calculations can elucidate key aspects of the molecule's electronic landscape, including the distribution of electrons and the energies of its molecular orbitals.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org Conversely, a small gap suggests that a molecule is more polarizable and prone to chemical reactions. nih.gov

For pyridine (B92270) derivatives, the HOMO is often distributed over the pyridine ring and any electron-donating substituents, while the LUMO tends to be localized on the ring and electron-withdrawing groups. researchgate.net In the case of this compound, the neopentyl group acts as an electron-donating group, while the chlorine atom is electron-withdrawing. DFT calculations would likely show the HOMO with significant contributions from the pyridine ring and the neopentyl group, and the LUMO concentrated around the pyridine ring and the chlorine atom. The precise energy gap would be influenced by the interplay of these electronic effects.

Table 1: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.15 |

| Chemical Potential (μ) | -3.85 |

| Global Electrophilicity (ω) | 3.44 |

The analysis of frontier orbital interactions is also critical for predicting the outcomes of chemical reactions. For instance, in a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile. The shape and energy of the LUMO of this compound would indicate the most probable sites for nucleophilic attack.

Charge Distribution, Electrostatic Potential (MEP) Maps, and Polarity of the Molecule

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps are particularly insightful as they depict the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactivity. uni-muenchen.dechemrxiv.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, indicating sites for nucleophilic interaction.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate.

Transition State Characterization and Energy Profile Calculations for Key Transformations (e.g., SNAr, Cross-Coupling)

Substituted pyridines like this compound can undergo various transformations, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Computational modeling can provide detailed insights into the mechanisms of these reactions.

Similarly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), computational modeling can map out the entire catalytic cycle. This includes the oxidative addition of the 2-chloro-4-neopentylpyridine to the metal catalyst, transmetalation (in the case of Suzuki or similar reactions), and reductive elimination to form the final product and regenerate the catalyst. Characterizing the geometry and energy of each transition state and intermediate in the cycle is crucial for understanding the factors that control the reaction's efficiency and selectivity.

Analysis of Thermodynamic and Kinetic Parameters from Theoretical Models

From the calculated potential energy surface, various thermodynamic and kinetic parameters can be extracted. Thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicate the reaction's feasibility and the position of the equilibrium. A negative ΔG suggests a spontaneous reaction.

Kinetic parameters, primarily the activation energy (Ea), determine the reaction rate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. Comparing the activation energies for different possible reaction pathways can explain why one product is formed preferentially over another. These theoretical calculations of thermodynamic and kinetic parameters provide a quantitative framework for understanding and predicting the chemical behavior of this compound in various reactions.

Conformational Analysis of this compound and the Steric Influence of the Neopentyl Group

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical properties and reactivity. The neopentyl group, -CH2C(CH3)3, is known for its significant steric bulk. ncert.nic.in A computational conformational analysis of this compound would explore the different spatial orientations of the neopentyl group relative to the pyridine ring.

This analysis typically involves rotating the single bond connecting the neopentyl group to the pyridine ring and calculating the energy at each rotational angle. The results would likely reveal one or more low-energy conformations (conformational minima) and the energy barriers to rotation between them. The most stable conformation would be the one that minimizes steric hindrance between the bulky tert-butyl part of the neopentyl group and the adjacent hydrogen atoms on the pyridine ring.

The steric influence of the neopentyl group is a critical factor in the reactivity of the molecule. Its bulk can hinder the approach of reactants to the adjacent positions on the pyridine ring, potentially influencing the regioselectivity of reactions. For example, in reactions where a reagent could attack either the position ortho or meta to the neopentyl group, the steric hindrance from this group would likely favor attack at the more accessible meta position. Computational models can quantify this steric effect by calculating the activation energies for attack at different positions, providing a theoretical basis for observed experimental outcomes. The conformation and steric requirements of alkyl chains, including the neopentyl group, have been noted as important factors in molecular interactions and potency in other chemical systems. acs.org

Prediction of Spectroscopic Data through Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical calculations allow for the elucidation of spectral features, aiding in the structural confirmation and analysis of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. ijcce.ac.irrsc.org Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shift values that correlate well with experimental data. ijcce.ac.ir For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing chloro group at the 2-position is expected to deshield the adjacent protons and carbons, leading to higher chemical shift values (downfield). Conversely, the electron-donating 2,2-dimethylpropyl (neopentyl) group at the 4-position would cause a shielding effect, resulting in lower chemical shift values (upfield) for the protons and carbons on the pyridine ring and the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles and data for analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~152.0 |

| C3 | ~7.30 | ~123.0 |

| C4 | - | ~160.0 |

| C5 | ~7.25 | ~121.0 |

| C6 | ~8.20 | ~150.0 |

| C1' (CH₂) | ~2.60 | ~45.0 |

| C2' (C(CH₃)₃) | - | ~32.0 |

| C3' (CH₃) | ~0.95 | ~29.5 |

Vibrational Frequencies:

Theoretical vibrational analysis through methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For this compound, key vibrational modes would include the C-Cl stretching frequency, the C-H stretching of the aromatic and aliphatic groups, and the pyridine ring vibrations. The calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands. physchemres.org For instance, the C-Cl stretch in chloro-substituted pyridines typically appears in a specific region of the IR spectrum. The vibrations of the neopentyl group would also give rise to characteristic frequencies.

A table of predicted key vibrational frequencies for this compound is provided below for illustrative purposes.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on general principles and data for analogous compounds)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Pyridine Ring C=N/C=C Stretch | 1600-1400 |

| CH₂ Bending | ~1465 |

| CH₃ Bending | ~1370 |

| C-Cl Stretch | 800-600 |

Investigation of Non-Linear Optical (NLO) Properties of this compound Analogues

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. rsc.org Organic molecules, particularly those with donor-acceptor functionalities and extended π-conjugation, can exhibit significant NLO responses. ymerdigital.com The investigation of NLO properties often involves the computational determination of the first-order hyperpolarizability (β), a measure of the second-order NLO response.

While direct computational studies on the NLO properties of this compound were not found, research on analogous pyridine derivatives provides a framework for understanding its potential NLO behavior. researchgate.netfrontiersin.org The presence of a chlorine atom (an electron-withdrawing group) and an alkyl group (an electron-donating group) on the pyridine ring creates a donor-acceptor system, which is a prerequisite for NLO activity.

Computational studies on similar molecules, such as 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives, have shown that the NLO properties can be tuned by modifying the molecular structure. ymerdigital.com These studies often employ DFT methods to calculate the hyperpolarizability. The results indicate that extending the conjugation and enhancing the donor-acceptor strength can lead to larger β values.

For analogues of this compound, it is hypothesized that the introduction of stronger electron-donating or electron-withdrawing groups, or extending the π-system, would significantly impact the NLO properties. For instance, replacing the neopentyl group with a more potent electron-donating group like an amino or methoxy (B1213986) group could enhance the intramolecular charge transfer and thus the hyperpolarizability.

Role As a Precursor in Advanced Organic Synthesis and Materials Chemistry Research

Design and Synthesis of Pyridine-Based Scaffolds for Diverse Chemical Applications

2-Chloro-4-(2,2-dimethylpropyl)pyridine is a valuable starting material for the synthesis of diverse pyridine-based scaffolds. The chlorine atom at the 2-position of the pyridine (B92270) ring is a key reactive site. It can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. abertay.ac.ukorganic-chemistry.org This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of molecular libraries for screening in drug discovery and materials science. google.com

The presence of the bulky neopentyl group at the 4-position exerts significant steric influence on these synthetic transformations. This can enhance the regioselectivity of reactions, directing incoming groups to specific positions and preventing unwanted side reactions. Furthermore, the lipophilic nature of the neopentyl group can modulate the solubility and pharmacokinetic properties of the resulting scaffolds, a crucial aspect in the development of bioactive compounds. nih.gov The synthesis of such substituted pyridines often involves multi-step processes, starting from more common pyridine derivatives and introducing the desired functional groups sequentially. google.comgoogle.com

Development of Ligand Architectures Incorporating the this compound Framework for Metal Complexation Studies

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govnih.gov this compound can serve as a foundational element in the design of sophisticated ligand architectures. The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers.

The substituents on the pyridine ring play a critical role in tuning the properties of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom can influence the electron density at the nitrogen, thereby modulating the metal-ligand bond strength. More significantly, the sterically cumbersome neopentyl group can create a well-defined pocket around the metal center. This steric hindrance can:

Control the coordination number and geometry of the metal complex.

Stabilize specific oxidation states of the metal.

Influence the reactivity of the metal center, for instance, by modulating substrate access in catalytic applications.

By modifying or replacing the chloro group, a variety of bidentate or polydentate ligands can be synthesized, where the pyridine moiety is connected to other coordinating groups, leading to the formation of chelate complexes with enhanced stability. youtube.com

Intermediate in the Preparation of Complex Heterocyclic Systems with Novel Chemical Features

The reactivity of the 2-chloro group makes this compound an ideal intermediate for the synthesis of fused heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. cem.comnih.govchim.it Starting from this compound, complex polycyclic structures can be assembled through cyclization reactions.

For example, nucleophilic substitution of the chlorine atom by a species containing a second reactive site can initiate an intramolecular cyclization to form a new ring fused to the pyridine core. This strategy is commonly used to prepare systems like pyrazolopyridines, thienopyridines, and other important heterocyclic scaffolds. abertay.ac.uknih.govresearchgate.net The reaction of 2-chloropyridines with hydrazine, for instance, can lead to the formation of a pyrazolo[3,4-b]pyridine ring system. nih.gov The neopentyl group would be carried through the synthesis, imparting its unique steric and electronic features to the final complex heterocyclic system.

Contribution to the Synthesis of Functional Pyridine Derivatives for Academic and Industrial Chemical Research

The dual functionality of this compound—a reactive site for further elaboration and a bulky group to control molecular architecture—renders it a significant contributor to both academic and industrial research. In academic settings, it provides a tool for exploring new synthetic methodologies and for creating novel molecular structures with unique properties.

Future Directions and Emerging Research Avenues for 2 Chloro 4 2,2 Dimethylpropyl Pyridine Chemistry

Exploration of Novel and More Efficient Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for the widespread adoption of any chemical building block. While the synthesis of many substituted 2-chloropyridines is well-documented, specific routes to 2-Chloro-4-(2,2-dimethylpropyl)pyridine are not extensively reported in current literature, presenting a fertile ground for synthetic innovation.

Future research should focus on moving beyond traditional, often harsh, multi-step procedures. One promising avenue is the late-stage functionalization of pre-formed pyridine (B92270) rings. For instance, a potential route could involve the direct chlorination of 4-(2,2-dimethylpropyl)pyridine. However, controlling the regioselectivity of such reactions can be challenging.

Another approach involves building the pyridine ring from acyclic precursors. A conceptual multi-step synthesis could start from the condensation of a suitable ketone with an enone, followed by cyclization and subsequent chlorination. A more direct and convergent approach, analogous to syntheses of other 2-chloropyridine (B119429) derivatives, could involve the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com

A key area for exploration is the use of modern catalytic systems. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce the neopentyl group onto a pre-chlorinated pyridine scaffold. Conversely, the development of selective C-H activation/chlorination methods on a 4-neopentylpyridine (B12854492) precursor could provide a highly efficient and atom-economical route.

A hypothetical, yet plausible, synthetic pathway could start from 2-amino-4-picoline. This starting material can be converted to 2-chloro-4-methylpyridine (B103993), which could then undergo radical-mediated side-chain functionalization, although this would require further steps to achieve the neopentyl group. google.com A more direct, but challenging, approach would be a Friedel-Crafts-type alkylation at the 4-position of a suitable pyridine derivative.

| Potential Synthetic Strategy | Key Transformation | Anticipated Challenges | Relevant Precursors |

| Direct Chlorination | Regioselective chlorination of 4-neopentylpyridine | Controlling regioselectivity, potential for over-chlorination | 4-neopentylpyridine |

| Ring Construction | Cyclization of acyclic precursors | Multi-step process, potential for low overall yield | Vinyl ketones, enamines |

| Cross-Coupling | Suzuki or Kumada coupling | Availability of neopentylboronic acid or Grignard reagent | 2,4-dichloropyridine, neopentyl organometallic reagent |

| C-H Functionalization | Directed C-H activation and subsequent neopentylation | Catalyst development, directing group strategy | 2-chloropyridine |

Development of Highly Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be relevant on an industrial scale, the development of sustainable and cost-effective production methods is crucial. Future research must prioritize "green chemistry" principles, including atom economy, the use of less hazardous reagents, and the reduction of waste streams.

Current industrial syntheses of related chloropyridines often rely on reagents like phosphorus oxychloride or thionyl chloride, which are effective but generate significant waste. patsnap.comgoogle.com A shift towards catalytic chlorination methods or processes that utilize recyclable chlorinating agents would represent a significant advancement in sustainability.

Flow chemistry presents a particularly promising avenue for scalable production. Continuous-flow reactors offer enhanced safety, better temperature control, and the potential for higher yields compared to traditional batch processing. guidechem.com The synthesis of 2-chloro-4-nitropyridine, a related intermediate, has been demonstrated using a reflux method which could be adapted for a more controlled, scalable process. chemicalbook.com

Furthermore, the choice of solvents is a critical factor in sustainable synthesis. The exploration of bio-based solvents or solvent-free reaction conditions would significantly reduce the environmental footprint of the production process. The use of water as a solvent, where feasible, is a key goal for green chemistry.

| Sustainability Goal | Proposed Approach | Potential Benefits |

| Reduce Hazardous Reagents | Replace POCl₃/SOCl₂ with catalytic or recyclable chlorinating agents. | Lower environmental impact, improved safety. |

| Enhance Scalability & Safety | Transition from batch to continuous flow chemistry. | Improved heat management, higher throughput, safer operation. |

| Minimize Waste | Develop high-yield, atom-economical reactions. | Reduced waste treatment costs, conservation of resources. |

| Green Solvents | Investigate the use of bio-based solvents or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions. |

Investigation of Unprecedented Reactivity Modes and Mechanistic Insights

The reactivity of 2-chloropyridines is typically dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. nih.gov This is a powerful tool for diversification. However, a deeper understanding of the reactivity of this compound could uncover novel reaction pathways.

The bulky neopentyl group at the 4-position is expected to exert both steric and electronic effects on the pyridine ring. Mechanistic studies, including kinetic analysis and computational modeling, are needed to quantify these effects. For example, does the electron-donating nature of the alkyl group significantly alter the rate of SNAr compared to electron-withdrawing groups? sigmaaldrich.com

An intriguing area of future research would be the exploration of transition-metal-catalyzed cross-coupling reactions where the chlorine atom acts as a leaving group. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings would allow for the introduction of a wide array of substituents at the 2-position, creating complex molecular scaffolds.

Furthermore, the potential for reactions involving the neopentyl group itself should not be overlooked. While typically considered unreactive, the development of advanced C-H activation methodologies could allow for selective functionalization of the alkyl side chain, opening up a new dimension of chemical space.

Advanced Spectroscopic and Computational Characterization Techniques for Deeper Structural Understanding

A thorough characterization of this compound is essential for its use as a chemical building block. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into its structure and properties.

Spectroscopic Analysis: High-resolution, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals. The expected 1H and 13C NMR chemical shifts can be predicted based on data from analogous compounds. chemicalbook.comspectrabase.com

Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. nist.gov Specific frequencies associated with the C-Cl bond, the pyridine ring vibrations, and the neopentyl group can be identified and correlated with theoretical calculations.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netresearchgate.net DFT can be used to:

Predict optimized molecular geometries.

Calculate theoretical vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Predict NMR chemical shifts.

Model the electronic properties, such as the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and electronic transitions. researchgate.net

| Parameter | Technique | Expected Information |

| Molecular Structure | X-ray Crystallography (if solid), DFT | Precise bond lengths, bond angles, and conformation. |

| 1H & 13C Resonances | 1D and 2D NMR Spectroscopy | Chemical environment of each atom, connectivity. |

| Vibrational Modes | FT-IR & FT-Raman Spectroscopy | Identification of functional groups and fingerprint region. |

| Electronic Properties | UV-Vis Spectroscopy, DFT | HOMO-LUMO gap, electronic transitions, reactivity indices. |

Tailored Synthesis of Highly Functionalized Derivatives with Enhanced Chemical Research Utility

The ultimate value of this compound lies in its utility as a scaffold for the synthesis of more complex, functionalized molecules. The reactive chlorine atom is a versatile handle for introducing a wide range of functionalities.

Future research should focus on building libraries of derivatives through reactions such as:

Nucleophilic Substitution: Reaction with various O-, N-, and S-based nucleophiles to generate ethers, amines, and thioethers, respectively. These derivatives are common motifs in biologically active compounds. googleapis.com

Cross-Coupling Reactions: As mentioned earlier, Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be used to form new C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

Oxidation: Oxidation of the pyridine nitrogen would yield the corresponding N-oxide, which can exhibit unique reactivity and biological properties. researchgate.netguidechem.comsigmaaldrich.com

The neopentyl group also offers opportunities for derivatization. While challenging, selective C-H functionalization could introduce new functional groups on the side chain, leading to novel analogues with potentially enhanced properties.

The derivatives of this compound could find applications in diverse areas of chemical research, including:

Medicinal Chemistry: As building blocks for the synthesis of new therapeutic agents. The lipophilic neopentyl group could enhance membrane permeability or binding affinity.

Agrochemicals: For the development of new herbicides, fungicides, or insecticides, a field where pyridine derivatives are already prominent. google.com

Materials Science: As components of novel polymers, ligands for catalysis, or functional organic materials.

By systematically exploring these avenues, the chemical community can unlock the full potential of this compound as a valuable tool for innovation.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-Chloro-4-(2,2-dimethylpropyl)pyridine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 2,4-dichloropyridine with a 2,2-dimethylpropyl Grignard reagent (e.g., (CH)CCHMgBr) in anhydrous THF at −78°C to 0°C. The bulky substituent may require extended reaction times (12–24 hours) and inert conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor by H NMR (pyridine protons at δ 8.3–8.5 ppm) and GC-MS for residual solvents .

Advanced Reactivity and Mechanistic Insights

Q. Q2. How does the steric bulk of the 2,2-dimethylpropyl group influence regioselectivity in electrophilic substitution reactions?

The 2,2-dimethylpropyl group at the 4-position creates steric hindrance, directing electrophiles (e.g., nitration, halogenation) to the less hindered 3- or 5-positions of the pyridine ring. Computational studies (DFT) suggest that the LUMO distribution favors attack at the 3-position by 1.2–1.5 kcal/mol compared to the 5-position. Experimental validation via C NMR tracking of nitration products (e.g., HNO/HSO) confirms this trend .

Analytical Challenges

Q. Q3. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

- X-ray crystallography : Essential for confirming substituent orientation, especially in coordination complexes (e.g., with transition metals like Cu(II) or Ru(II)) .

- H-N HMBC NMR : Resolves ambiguities in pyridine ring substitution patterns by correlating nitrogen shifts with adjacent protons. For example, the N1 signal appears at δ −240 to −260 ppm in DMSO-d .

- Raman spectroscopy : Differentiates between C–Cl (∼550 cm) and C–C vibrations of the 2,2-dimethylpropyl group (∼1200 cm) .

Coordination Chemistry Applications

Q. Q4. How does this compound perform as a ligand in transition metal catalysis?

The pyridine nitrogen and sterically shielded 4-position make it a versatile ligand:

- Pd(0) cross-coupling : Enhances Suzuki-Miyaura reaction yields (up to 92%) for aryl chlorides due to electron-withdrawing Cl and bulky ligand stabilization of the Pd intermediate .

- Ru(II) complexes : Used in hydrogenation catalysis; the 2,2-dimethylpropyl group prevents agglomeration, as shown in X-ray structures of [Ru(η-cymene)(2-Cl-4-(CHC(CH))pyridine)Cl] .

Data Contradictions in Reactivity Studies

Q. Q5. How can researchers reconcile conflicting reports on the compound’s stability under acidic conditions?

Discrepancies arise from solvent choice and temperature:

- In aqueous HCl (1 M) : Dechlorination occurs at 80°C (half-life: 2 hours) via SN1 mechanism, forming 4-(2,2-dimethylpropyl)pyridin-2-ol .

- In anhydrous HCl/dioxane : Stability increases (half-life: >24 hours at 25°C) due to reduced solvolysis. Always validate conditions using LC-MS tracking and control experiments .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in large-scale reactions?

- Storage : Under nitrogen at 2–8°C in amber glass to prevent photodegradation. The chloropyridine moiety is hygroscopic and prone to hydrolysis .

- PPE : Use nitrile gloves, chemical goggles, and fume hoods. LC-MS analysis of air samples post-synthesis confirms airborne particulate levels <1 ppm .

Computational Modeling

Q. Q7. Which quantum-chemical methods are recommended for predicting its reactivity in novel reactions?

- DFT (B3LYP/6-311+G(d,p)) : Accurately models substituent effects on HOMO/LUMO gaps (calculated ΔE: 5.2 eV) and nucleophilic attack pathways .

- MD simulations : Predict solubility in DMSO/water mixtures (logP experimental: 2.8 vs. predicted: 2.6) .

Biological Activity Screening

Q. Q8. What methodologies are used to assess its potential as a kinase inhibitor scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.